molecular formula C14H13N3O2S B4925234 N-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B4925234
M. Wt: 287.34 g/mol
InChI Key: WJHAPQLZAJTFHE-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule incorporates two privileged pharmacophores—a 1,3-thiazole core and a pyrrole ring—which are frequently employed in drug discovery for their versatile biological activities. The thiazole moiety is a significant structural component in several FDA-approved drugs and bioactive molecules, known to contribute to various pharmacological effects including antimicrobial, anticancer, and anti-inflammatory activities . Molecules featuring a thiazole ring can interact with physiological systems in multiple ways, such as by modulating biochemical pathways, inhibiting enzymes, or blocking receptors . The specific substitution pattern on the thiazole core, including the 1H-pyrrol-1-yl group at the 2-position and the furan-methyl carboxamide at the 5-position, is designed to optimize the compound's electronic properties and interaction with biological targets. Research on structurally similar compounds, particularly those containing the furan and thiazole motifs, has demonstrated promising in vitro antimicrobial activity against a range of Gram-positive bacteria, including Staphylococcus aureus strains . Furthermore, such hybrid structures are of significant interest in the development of novel anticancer agents, as the thiazole ring is present in several kinase inhibitors and other anticancer therapeutics . This compound is intended for research use only (RUO) and is a valuable synthon for chemical biologists and medicinal chemists investigating new lead compounds for infectious diseases or oncology. Researchers can utilize this compound to explore structure-activity relationships (SAR), screen for novel biological activities, or as a building block for the synthesis of more complex chemical entities.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-12(13(18)15-9-11-5-4-8-19-11)20-14(16-10)17-6-2-3-7-17/h2-8H,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHAPQLZAJTFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving an appropriate precursor such as an α,β-unsaturated carbonyl compound and an amine.

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction, where a furan-containing nucleophile reacts with an electrophilic center on the intermediate compound.

    Final Coupling and Amide Formation: The final step involves coupling the intermediate with a carboxylic acid derivative to form the amide bond, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to N-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exhibit significant antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Cancer Research
Thiazole derivatives have been investigated for their anticancer properties. The compound's ability to interact with cellular pathways involved in cancer proliferation suggests it could be developed as a therapeutic agent against various cancers. For instance, studies have demonstrated that related thiazole compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Anti-inflammatory Properties
The compound also shows promise in the realm of anti-inflammatory research. Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Agricultural Applications

Pesticide Development
this compound and its analogs are being explored as potential pesticides due to their ability to disrupt pest metabolic processes. Research has indicated that certain thiazole compounds can act as effective insecticides, providing an environmentally friendly alternative to traditional chemical pesticides .

Fungicidal Activity
In addition to insecticidal properties, thiazole derivatives have shown fungicidal activity against several plant pathogens. This makes them valuable in crop protection strategies aimed at reducing fungal diseases in agricultural settings .

Materials Science Applications

Polymer Chemistry
The unique structure of this compound lends itself to applications in polymer chemistry. Researchers are investigating its use as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of thiazole moieties into polymer matrices could lead to materials with improved performance characteristics .

Nanotechnology
In nanotechnology, thiazole-based compounds are being studied for their potential use in developing nanomaterials with specific optical and electronic properties. The ability to functionalize nanoparticles with these compounds may lead to advancements in drug delivery systems and biosensors .

Case Studies

Study Focus Area Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria by thiazole derivatives .
Study 2Cancer ResearchInduced apoptosis in breast cancer cells through specific signaling pathway activation .
Study 3Agricultural ScienceEffective against common fungal pathogens affecting crops, suggesting utility as a biopesticide .
Study 4Materials ScienceEnhanced mechanical properties observed in polymer composites incorporating thiazole structures .

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares key attributes of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Application/Activity References
N-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (Target) C₁₄H₁₃N₃O₂S 295.34 (calculated) 2-furylmethyl, 4-methyl, pyrrol-1-yl Research (unconfirmed)
AR-051 (N-(2-furylmethyl)-2,3-dioxo-quinoxaline-6-carboxamide) C₁₅H₁₁N₃O₄ 297.27 2-furylmethyl, quinoxaline-dione Research (structural studies)
Ethaboxam (N-[cyano(2-thienyl)methyl]-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide) C₁₃H₁₅N₃O₂S₂ 325.41 Cyano(thienyl)methyl, ethylamino, ethyl Agricultural fungicide
Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide) C₂₂H₂₆ClN₇O₂S 488.01 Chloro-methylphenyl, pyrimidinyl-amino, hydroxyethylpiperazine Anticancer (Src kinase inhibitor)
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide C₁₉H₁₇N₅O₃S 395.40 Pyridazinyl-furyl, pyrrol-1-yl, methyl Research (structural characterization)

Key Observations

Substituent-Driven Activity: Target vs. Ethaboxam: Ethaboxam’s thienyl and cyano groups confer pesticidal activity, while the target’s furylmethyl and pyrrole groups may favor interactions with biological targets like enzymes or receptors . Target vs. Dasatinib: Dasatinib’s pyrimidinyl-amino and chloro-methylphenyl groups are critical for kinase inhibition, whereas the target lacks these motifs, suggesting divergent applications .

Synthetic Relevance :

  • The target’s carboxylic acid precursor (4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid) is synthesized via methods analogous to those in , involving coupling with amines under basic conditions .

Structural Variants: AR-051: Replaces the thiazole core with a quinoxaline-dione, reducing steric bulk but altering electronic properties .

Biological Activity

N-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The thiazole moiety, in particular, has been associated with various bioactive properties, including anticancer and anticonvulsant activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H13N3OS\text{C}_{13}\text{H}_{13}\text{N}_3\text{OS}

This structure features a thiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research has highlighted several biological activities associated with compounds containing thiazole and pyrrole rings. The following sections summarize key findings regarding the biological activity of this compound.

1. Anticancer Activity

Studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro tests on various cancer cell lines have indicated that compounds similar to this compound can induce apoptosis and inhibit cell proliferation. One study reported an IC50 value of less than 10 µM against A549 (human lung adenocarcinoma) cells .
CompoundCell LineIC50 (µM)
This compoundA549<10
Reference CompoundA54912

2. Anticonvulsant Activity

The thiazole moiety has been linked to anticonvulsant effects. In animal models:

  • Seizure Models : Compounds with similar structures demonstrated protective effects in the pentylenetetrazol (PTZ) seizure model, with effective doses showing significant anticonvulsant activity .

The mechanism by which this compound exerts its biological effects may involve:

  • AMPAR Modulation : Recent studies indicate that thiazole derivatives can modulate AMPA receptors, which are critical for synaptic transmission and plasticity in the brain . This modulation may contribute to their neuroprotective effects.

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in various biological contexts:

Case Study 1: Anticancer Screening

A systematic screening of thiazole derivatives revealed that modifications at the pyrrole and thiazole positions significantly impacted cytotoxicity against cancer cell lines. The study emphasized the importance of substituents on the phenyl ring for enhancing activity .

Case Study 2: Anticonvulsant Efficacy

In a study assessing the anticonvulsant potential of thiazole derivatives, N-(substituted phenyl)thiazoles were evaluated in PTZ-induced seizure models. Results indicated a dose-dependent reduction in seizure severity with specific structural modifications leading to enhanced efficacy .

Q & A

Q. What are the recommended synthetic routes for N-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

Thiazole core formation : React 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (or its chloride) with a furylmethylamine derivative.

Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (DMF, DCM) to form the carboxamide bond .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for purity.
Key considerations: Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and optimize stoichiometry to minimize side products like unreacted carboxylic acid intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry of the thiazole and pyrrole moieties. Key signals include:
    • Thiazole C5 carbonyl: ~168 ppm (¹³C).
    • Furylmethyl protons: δ 6.2–6.4 ppm (¹H, aromatic) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • IR : Carboxamide C=O stretch at ~1650 cm⁻¹ .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM) and DMF; poorly soluble in water (<0.1 mM). Pre-saturate aqueous buffers with DMSO (≤1% v/v) for biological assays .
  • Stability : Stable at −20°C (solid) for >6 months. In solution (pH 7.4), degradation <5% after 24 hours at 25°C. Avoid strong oxidizers or prolonged light exposure .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours reflux) while maintaining yields >75% .
  • Catalyst screening : Test Pd/Cu catalysts for Suzuki-type couplings if aryl halide intermediates are used .
  • Continuous flow systems : Improve reproducibility by standardizing residence time and temperature gradients .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) across studies.
  • Metabolic interference checks : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects .
  • Dose-response validation : Perform 8-point dilution curves (0.1–100 µM) in triplicate to minimize variability .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Docking simulations : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). Prioritize residues (e.g., Lys721) for mutagenesis validation .
  • QSAR models : Train on thiazole-carboxamide analogs (n=50) to predict logP and pIC₅₀. Include descriptors like polar surface area and H-bond donors .

Methodological Recommendations

  • Crystallography : Attempt single-crystal X-ray diffraction (using slow vapor diffusion in EtOAc/hexane) to resolve ambiguous regiochemistry .
  • Biological replication : Include ≥3 independent experiments with technical duplicates to ensure statistical robustness .

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